![molecular formula C13H13N3O3 B2800640 N-(4-ethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 845667-63-2](/img/structure/B2800640.png)
N-(4-ethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridazine ring and the attachment of the ethoxyphenyl and carboxamide groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic ring, the pyridazine ring, and the carboxamide group. The ethoxyphenyl group may contribute to the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the ethoxy group could be cleaved under certain conditions . The carboxamide group could also participate in reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Characterization
- Pyrazine derivatives, including those similar to N-(4-ethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide, have been synthesized and characterized. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their structures using spectral data like IR, MS, and NMR (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
- Certain pyrazine derivatives have been studied for their cytotoxic activities. For instance, the study by Hassan et al. (2014) involved screening some synthesized compounds for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antibacterial Activity
- Al-Kamali et al. (2014) explored the synthesis of novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities. Their study indicated that certain pyridazine derivatives possess significant antibacterial properties (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Antimicrobial Screening
- Pyrazine-2-carboxamido derivatives have been synthesized and shown to possess antimicrobial properties against various microorganisms, including Leuconostoc sp. and other Gram-positive and Gram-negative bacteria, as well as fungi. This was demonstrated in a study by Abdelwahab et al. (2007) (Abdelwahab et al., 2007).
Synthesis of Novel Derivatives
- Othman and Hussein (2020) conducted research on the synthesis of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, evaluating their structures and antibacterial bioactivity against different types of bacteria and fungi (Othman & Hussein, 2020).
Mechanism of Action
Target of Action
It’s known that this compound is related to the family of small molecule oral complete er antagonists (ceran) and selective er degraders (serd) . These compounds typically target the estrogen receptor (ER), both in its wild-type (ESR1-wt) and mutant (ESR1-mut) forms .
Mode of Action
Oprea1_556897, like other CERANs and SERDs, binds to the ligand-binding domain of ER, completely blocking ER-driven transcriptional activity . This interaction results in the inhibition of ER-mediated gene expression, which can lead to the suppression of cell proliferation and tumor growth in ER-positive cancers .
Biochemical Pathways
This pathway plays a crucial role in the regulation of gene expression, cell proliferation, and differentiation, particularly in hormone-responsive tissues .
Result of Action
The molecular and cellular effects of Oprea1_556897’s action are likely to include the suppression of ER-mediated gene expression and the inhibition of cell proliferation and tumor growth in ER-positive cancers .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-10-5-3-9(4-6-10)14-13(18)11-7-8-12(17)16-15-11/h3-8H,2H2,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTOOUBLLRPUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.